molecular formula C13H10OS B7795386 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde CAS No. 887579-89-7

3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde

Cat. No.: B7795386
CAS No.: 887579-89-7
M. Wt: 214.28 g/mol
InChI Key: JYFBWDRXXNFRDH-UHFFFAOYSA-N
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Description

3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H10OS It belongs to the class of naphthothiophenes, which are polycyclic aromatic compounds containing a naphthalene fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the naphthothiophene core, followed by functionalization to introduce the carbaldehyde group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthothiophene carboxylic acids.

    Reduction: Formation of naphthothiophene alcohols.

    Substitution: Formation of various substituted naphthothiophene derivatives.

Scientific Research Applications

3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic compound with two fused benzene rings.

    Thiophene: A five-membered ring containing sulfur.

    Naphthothiophene: Compounds with a naphthalene fused to a thiophene ring.

Uniqueness

3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carbaldehyde is unique due to the presence of both a naphthalene and a thiophene ring fused together, along with an aldehyde functional group

Properties

IUPAC Name

3a,9b-dihydrobenzo[g][1]benzothiole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-8,10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFBWDRXXNFRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C(C=CC2=C1)C=C(S3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212409
Record name 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-89-7
Record name 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887579-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3a,9b-Dihydronaphtho[1,2-b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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